molecular formula C8H6F5NO B8508860 2-Amino-4-(pentafluoroethyl)phenol

2-Amino-4-(pentafluoroethyl)phenol

Cat. No. B8508860
M. Wt: 227.13 g/mol
InChI Key: KDWPFNLBFCMBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08242133B2

Procedure details

A mixture of 1.38 g of 4-(pentafluoroethyl)-2-nitrophenol, 15 ml of ethyl acetate and 0.15 g of 5% palladium on carbon was stirred under about one atmosphere of hydrogen at room temperature for four hours. The reaction mixture was filtered through Celite™. The filtrate was concentrated under reduced pressure. The residue was washed with hexane to give 1.02 g of 2-amino-4-(pentafluoroethyl)phenol.
Name
4-(pentafluoroethyl)-2-nitrophenol
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([N+:14]([O-])=O)[CH:8]=1)[C:3]([F:6])([F:5])[F:4].[H][H]>[Pd].C(OCC)(=O)C>[NH2:14][C:9]1[CH:8]=[C:7]([C:2]([F:1])([F:17])[C:3]([F:4])([F:5])[F:6])[CH:12]=[CH:11][C:10]=1[OH:13]

Inputs

Step One
Name
4-(pentafluoroethyl)-2-nitrophenol
Quantity
1.38 g
Type
reactant
Smiles
FC(C(F)(F)F)(C1=CC(=C(C=C1)O)[N+](=O)[O-])F
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.